
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea, also known as DMP-Morpholino-TFMP, is an organofluorine compound that has been used in a variety of scientific research applications. Its unique properties have made it an ideal reagent for a variety of applications in the laboratory, including synthesis, catalysis, and biochemistry. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a variety of organic molecules, including amines and carboxylic acids. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP are not well understood. However, the compound has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, the compound has been shown to be non-irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its high reactivity and selectivity. The compound is highly reactive and can be used to synthesize a variety of organic compounds, including heterocycles, amines, and carboxylic acids. In addition, the compound is highly selective and can be used to selectively synthesize specific compounds. The main limitation of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP. The compound could be used to synthesize a variety of novel organic compounds, such as heterocycles, amines, and carboxylic acids. In addition, the compound could be used in the development of novel catalysts for organic synthesis. Finally, the compound could be used in the development of novel peptides, proteins, and nucleic acids.
Métodos De Síntesis
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of 2,6-diisopropylphenol with an amine and a trifluoromethyl-containing reagent. This reaction is typically carried out in an inert atmosphere, such as nitrogen, in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium acetate. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the rate of reaction. The product is a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)ureano-TFMP has been used in a variety of scientific research applications, including synthesis, catalysis, and biochemistry. In synthesis, the compound has been used as a reagent for the preparation of a variety of organic compounds, including heterocycles, amines, and amides. In catalysis, the compound has been used as a catalyst for the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. In biochemistry, the compound has been used as a reagent for the preparation of a variety of peptides, proteins, and nucleic acids.
Propiedades
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3O2/c1-15(2)18-6-5-7-19(16(3)4)22(18)29-23(31)28-20-14-17(24(25,26)27)8-9-21(20)30-10-12-32-13-11-30/h5-9,14-16H,10-13H2,1-4H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYNIWFQQNJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



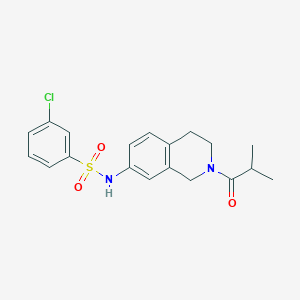
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)
![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
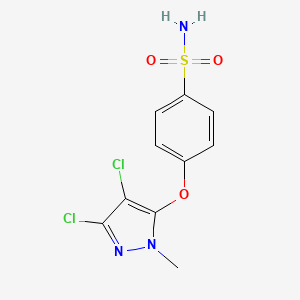
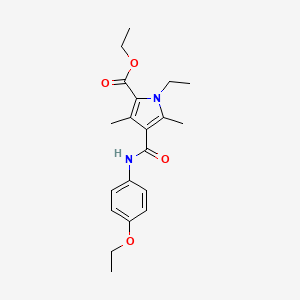
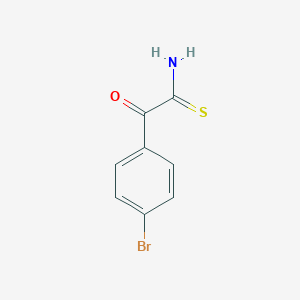
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
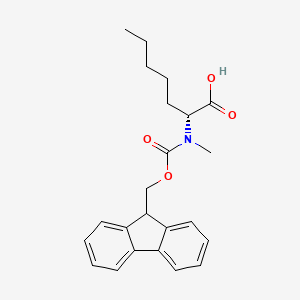
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)